6-bromo-2-methoxy-1,3-benzothiazole
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Overview
Description
6-bromo-2-methoxy-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-methoxy-1,3-benzothiazole typically involves the bromination of 2-methoxybenzo[d]thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thiol or thioether derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or thioethers.
Scientific Research Applications
6-bromo-2-methoxy-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-methoxy-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxybenzo[d]thiazole: Lacks the bromine substituent.
6-Bromo-2-aminobenzo[d]thiazole: Contains an amino group instead of a methoxy group.
Uniqueness: 6-bromo-2-methoxy-1,3-benzothiazole is unique due to the presence of both bromine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
6-bromo-2-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQRJRIBQOMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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